molecular formula C35H71NO3 B3026365 N-(heptadecanoyl)-sphinganine CAS No. 1388156-40-8

N-(heptadecanoyl)-sphinganine

Cat. No. B3026365
M. Wt: 553.9 g/mol
InChI Key: QZDZZVCCCYWHDN-SZAHLOSFSA-N
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Description

Comparative Study of Fluorogenic Reagents for Sphingoid Bases Detection

The first study explores the use of naphthalene-2,3-dialdehyde (NDA) as a labeling reagent for the detection of sphingoid bases, including sphinganine, through high-performance liquid chromatography (HPLC). The research aimed to enhance the detectability of these bioactive molecules at low concentrations, which are typically found in the range of 10 to 100 pmol/10^6 cells across various cell types and tissues. The study successfully developed stable fluorescent derivatives of sphingoid bases by reacting them with NDA in the presence of cyanide ion, forming a fluorescent structure known as 1-cyano-2-alkyl-benz[f]isoindole (CBI). These derivatives were found to be more stable and detectable at lower concentrations than those obtained using o-phthalaldehyde (OPA), with a detection limit of approximately 0.1 pmol. The method was validated by measuring the accumulation of sphinganine in cells treated with fumonisin B1, demonstrating its practical application in biological studies .

General Synthesis of Sphinganines

The second paper presents a general synthesis method for all four stereoisomers of sphinganine, starting from hexadecanal. The synthesis involves a multicomponent catalytic asymmetric aziridination using a BOROX catalyst. The process yields enantiomeric aziridine-2-carboxylates, which can then be converted into sphinganine diastereomers through a series of reactions. The ring opening of the aziridine occurs with inversion of configuration by direct SN2 attack of an oxygen nucleophile or by ring expansion to an oxazolidinone followed by hydrolysis, which retains the configuration. This method provides a versatile approach to access various stereoisomers of sphinganine, which is valuable for the study of the biological functions and properties of these molecules .

Synthesis Analysis

The synthesis of sphinganine and its derivatives is of significant interest due to their biological relevance. The general synthesis method described in the second paper provides a pathway to obtain all stereoisomers of sphinganine, which is crucial for studying their biological activities. The use of a BOROX catalyst for the asymmetric aziridination is a key step in this process, allowing for the control of stereochemistry, which is essential for the synthesis of bioactive sphinganine derivatives.

Molecular Structure Analysis

Sphinganine is a sphingoid base with a long aliphatic chain and an amino alcohol structure. The molecular structure analysis is critical for understanding the interaction of sphinganine with other molecules and its role in biological systems. The fluorescent derivatives of sphinganine, as mentioned in the first paper , provide a means to study these interactions through fluorescent labeling, which can be detected and quantified using HPLC.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and detection of sphinganine are complex and require precise control over reaction conditions. The formation of fluorescent derivatives using NDA and the multicomponent catalytic asymmetric aziridination are examples of the types of reactions that sphinganine can undergo. These reactions are important for the study of sphinganine's function and for the development of analytical methods to measure its presence in biological samples.

Physical and Chemical Properties Analysis

The physical and chemical properties of sphinganine, such as its stability, reactivity, and detection limits, are essential for its analysis and application in biological research. The stability of the fluorescent derivatives of sphinganine is particularly important for their use as markers in HPLC analysis. The ability to synthesize sphinganine in its various stereoisomers also highlights the importance of understanding its chiral properties, which can influence its biological activity.

Scientific Research Applications

Quantitative Analysis Techniques

A study by Lieser et al. (2003) developed a fast and convenient methodology for the quantification of sphingosine (SPH) and the biosynthetic intermediate sphinganine (SPA) using HPLC separation coupled to electrospray ionization tandem mass spectrometry (MS/MS). This technique allows high-throughput quantification of sphingoid bases from crude lipid extracts, offering a valuable tool for studying cellular sphingolipid metabolism and signaling (Lieser, B., Liebisch, G., Drobnik, W., & Schmitz, G., 2003).

Sphingolipid Metabolism

Dyatlovitskaya et al. (2001) examined sphinganine in sphingomyelins of various tumors and mouse regenerating liver, finding increased sphinganine levels in certain tumors compared to normal tissues. This indicates potential disorders in the biosynthesis of sphingoid bases in tumors, highlighting the importance of sphinganine in cancer research (Dyatlovitskaya, E. V., Kandyba, A., Kozlov, A. M., & Somova, O., 2001).

Structural and Quantitative Profiling

Blaas et al. (2011) focused on the structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS, identifying various sphingomyelin species and quantifying the total amount of sphingomyelin. This study provides insights into the composition of sphingolipids in human breast milk, emphasizing the role of sphinganine-containing compounds (Blaas, N., Schüürmann, C., Bartke, N., Stahl, B., & Humpf, H., 2011).

Biosynthesis Pathways

Omae et al. (2004) characterized the mouse DES2 protein responsible for the biosynthesis of phytoceramide in the mouse small intestine. This protein prefers dihydroceramide as a substrate to sphinganine, highlighting the enzyme's role in the biosynthesis of sphingolipids and the importance of sphinganine as a substrate (Omae, F., Miyazaki, M., Enomoto, A., Suzuki, M., Suzuki, Y., & Suzuki, A., 2004).

Sphingoid Base Analysis and Synthesis

Cho et al. (2002) developed a precolumn labeling reagent for the fluorescent determination of bioactive sphingoid bases, including sphingosine, sphinganine, and C20-sphinganine, in a HPLC system. This method enhances the detectability of sphingoid bases at low concentrations, aiding in the study of sphingolipid metabolism (Cho, Y.-H., Yoo, H., Min, J.-K., Lee, E.-Y., Hong, S.-P., Chung, Y., & Lee, Y.-M., 2002).

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]heptadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,36,39)/t33-,34+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDZZVCCCYWHDN-SZAHLOSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H71NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(heptadecanoyl)-sphinganine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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